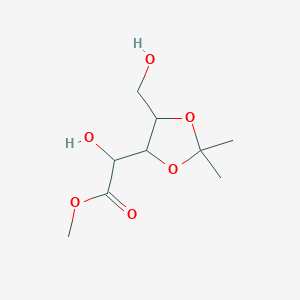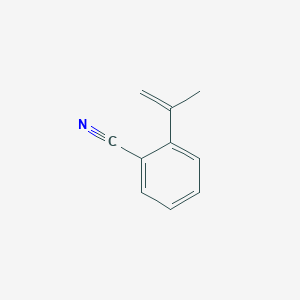
Br-PEG12-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with nucleophilic reagents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Br-PEG12-Br is synthesized through the reaction of polyethylene glycol with bromoethanol under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups of polyethylene glycol, followed by the addition of bromoethanol to introduce the bromide groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Br-PEG12-Br primarily undergoes nucleophilic substitution reactions due to the presence of bromide groups, which are good leaving groups . These reactions can be used to introduce various functional groups into the PEG chain.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under mild conditions .
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield PEGylated amines, while reactions with thiols produce PEGylated thiols .
Applications De Recherche Scientifique
Br-PEG12-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of new materials, nanotechnology, and functional coatings.
Mécanisme D'action
The mechanism of action of Br-PEG12-Br involves its ability to react with nucleophilic reagents, forming stable covalent bonds. This property makes it an effective linker for bioconjugation and PEGylation processes, enhancing the solubility, stability, and bioavailability of the modified molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
m-PEG12-bromide: Similar to Br-PEG12-Br but with a single bromide group.
Bis(bromo)-PEG12: Another homobifunctional PEG linker with two bromide groups.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient bioconjugation and PEGylation. Its homobifunctional nature enables it to form stable linkages with various nucleophiles, making it versatile for different applications.
Propriétés
Formule moléculaire |
C24H48Br2O11 |
|---|---|
Poids moléculaire |
672.4 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C24H48Br2O11/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h1-24H2 |
Clé InChI |
XGVURFJOJBSGLF-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCBr)OCCOCCOCCOCCOCCOCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


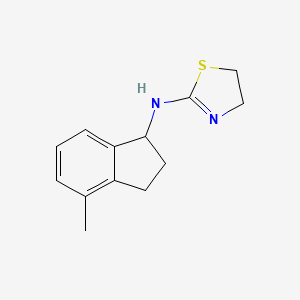
![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)



![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
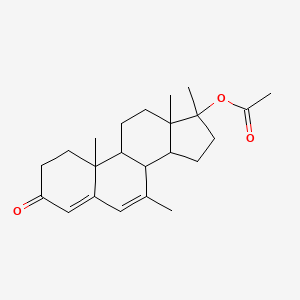
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
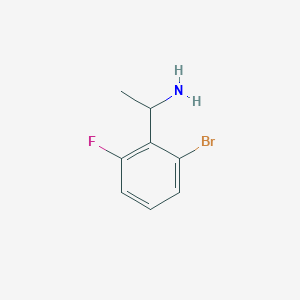
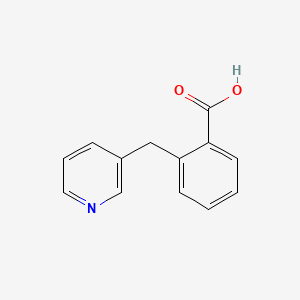
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
